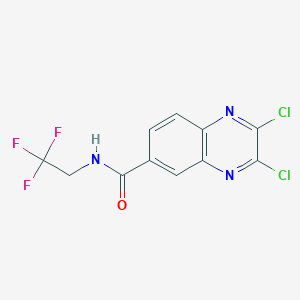![molecular formula C20H24N2O3 B14280232 4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid CAS No. 138529-35-8](/img/structure/B14280232.png)
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their ability to undergo reversible photoisomerization, making them valuable in various scientific and industrial applications. This compound features a heptyloxy group attached to a phenyl ring, which is connected to a benzoic acid moiety through a diazenyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid typically involves the following steps:
Diazotization: The starting material, 4-(heptyloxy)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoic acid in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: Investigated for its potential use in biological imaging and as a molecular switch in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in photoactivated therapies.
Industry: Utilized in the development of optical storage devices, liquid crystal displays, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid primarily involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound transitions from the trans-isomer to the cis-isomer, resulting in a significant change in its molecular structure and properties. This photoisomerization process can be reversed by exposure to visible light or thermal relaxation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzoic acid
Uniqueness
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid is unique due to its specific heptyloxy substituent, which influences its solubility, photochemical properties, and interactions with other molecules. This makes it particularly suitable for applications requiring specific hydrophobicity and photoresponsive behavior.
Eigenschaften
CAS-Nummer |
138529-35-8 |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-[(4-heptoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-4-5-6-15-25-19-13-11-18(12-14-19)22-21-17-9-7-16(8-10-17)20(23)24/h7-14H,2-6,15H2,1H3,(H,23,24) |
InChI-Schlüssel |
JCMOMYZDZFROOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
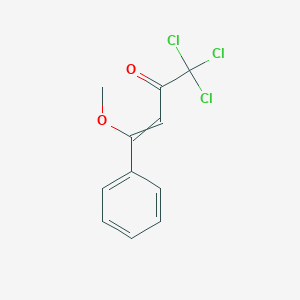
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)
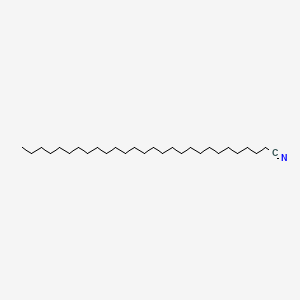
![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)
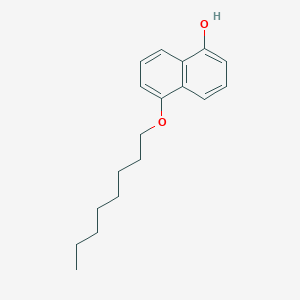
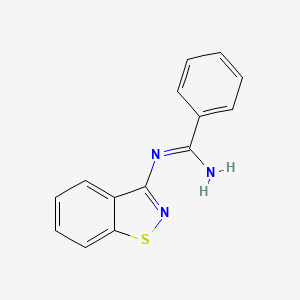
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
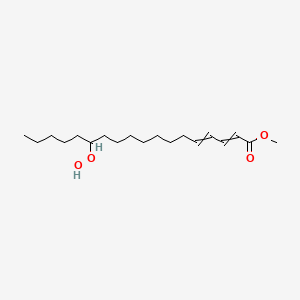
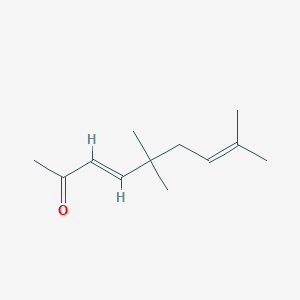
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
